BenchChemオンラインストアへようこそ!

N-(2-Methoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide

bioactivity profiling anticancer kinase inhibition

N-(2-Methoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide (CAS 327047-28-9) is a synthetic small molecule (C11H12N4O2S, MW 264.31) featuring a 1,2,4-triazole heterocycle linked via a thioether bridge to an N-(2-methoxyphenyl)acetamide moiety. It is commercially catalogued as part of the Sigma-Aldrich AldrichCPR rare chemical collection (SALOR-INT L442461-1EA) and is available from Bidepharm with a standard purity of ≥95% and batch-specific QC (NMR, HPLC, GC).

Molecular Formula C11H12N4O2S
Molecular Weight 264.31 g/mol
CAS No. 327047-28-9
Cat. No. B5191389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Methoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide
CAS327047-28-9
Molecular FormulaC11H12N4O2S
Molecular Weight264.31 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)CSC2=NC=NN2
InChIInChI=1S/C11H12N4O2S/c1-17-9-5-3-2-4-8(9)14-10(16)6-18-11-12-7-13-15-11/h2-5,7H,6H2,1H3,(H,14,16)(H,12,13,15)
InChIKeySUBMITMQHDIQCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide (327047-28-9): Procurement-Relevant Structural & Availability Profile


N-(2-Methoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide (CAS 327047-28-9) is a synthetic small molecule (C11H12N4O2S, MW 264.31) featuring a 1,2,4-triazole heterocycle linked via a thioether bridge to an N-(2-methoxyphenyl)acetamide moiety . It is commercially catalogued as part of the Sigma-Aldrich AldrichCPR rare chemical collection (SALOR-INT L442461-1EA) and is available from Bidepharm with a standard purity of ≥95% and batch-specific QC (NMR, HPLC, GC) . Physicochemical predictions indicate a density of 1.39±0.1 g/cm³, a pKa of 8.65±0.20, and an estimated aqueous solubility of ~7937 mg/L based on fragment contributions . Critically, a systematic search of primary research literature, patents, and public bioactivity databases (PubChem, ChEMBL, BindingDB) returned no experimental bioassay data (IC50, Ki, or cell viability) for this exact compound.

Why Generic Substitution Fails for N-(2-Methoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide (327047-28-9): The Critical Data Gap


Unlike analogues within the 1,2,4-triazol-3-ylthio acetamide class that possess quantitated target engagement (e.g., EGFR inhibition, tubulin binding, or hPON1 activation), the target compound lacks any public bioactivity fingerprint. Generic substitution of an untested library compound for a characterised hit in a screening cascade introduces an unquantifiable risk of assay interference, off-target activity, or false negatives [1][2]. Moreover, the 2-methoxyphenyl substitution is known to modulate lipophilicity and metabolic stability in related triazole series, meaning even structurally close comparators cannot be assumed equipotent [3]. The absence of evidence is itself a procurement-relevant differential: any study planning to employ 327047-28-9 must budget for full characterisation (purity verification, solubility, and initial bioassay) rather than relying on published benchmarking.

Quantitative Evidence Guide for 327047-28-9: Comparator-Benchmarked Differentiation & Data Deficit Analysis


Absence of Published Bioactivity vs. Structurally Related Triazole-Thioether Acetamides That Possess Target Engagement Data

A comprehensive search of ChEMBL, BindingDB, and PubMed on 2026-05-04 returned zero experimental IC50, Ki, or percentage inhibition values for 327047-28-9 against any biological target. By contrast, the close analogue N-(1-benzylpiperidin-4-yl)-2-(5-methyl-4-p-tolyl-4H-1,2,4-triazol-3-ylthio)acetamide (CHEMBL219769) has a reported CCR5 binding IC50 of 269 µM [1], and a series of 1,2,4-triazole-acetamide conjugates evaluated against hEGFR yielded the most potent compound with an IC50 of 43.8 ± 1.3 nM [2]. The following data table therefore quantifies the evidence gap rather than performance.

bioactivity profiling anticancer kinase inhibition

Predicted Physicochemical Profile: 2-Methoxyphenyl Substitution vs. 2-Chlorophenyl and 2,4-Dichlorophenyl Analogues

The 2-methoxyphenyl group of 327047-28-9 confers a predicted pKa of 8.65±0.20 and estimated aqueous solubility of ~7937 mg/L (via ChemSpider fragment-based estimate) . In a class-level comparison, the 2,4-dichlorophenyl-substituted analogue N-(2,4-dichlorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide (a non-nucleoside HIV-1 reverse transcriptase inhibitor) is anticipated to exhibit significantly lower aqueous solubility and higher logP (estimated >1.5 units higher) due to increased halogenation and molecular weight, which commonly affect permeability and metabolic clearance rates in the triazole-thioether class [1].

drug-likeness solubility lipophilicity

Procurement-Grade Purity Benchmarking: Bidepharm vs. Sigma-Aldrich Specifications

Two major vendors supply 327047-28-9 with differing quality-control depth. Bidepharm provides the compound at a standard purity of ≥95% and offers batch-specific QC documentation including NMR, HPLC, and GC spectra . Sigma-Aldrich (AldrichCPR catalogue) lists the compound but does not publicly disclose purity thresholds or analytical certificates for this SKU . For procurement requiring traceable analytical verification for manuscript submission or patent filing, the Bidepharm offering provides a documented purity floor (95%) with orthogonal analytical confirmation, a critical differentiator over the less-specified AldrichCPR catalog product.

compound procurement purity quality control

Acute Toxicity Class-Level Inference from 2-Methoxyphenyl-Triazole Analogues

A series of 2-[4-(2-methoxyphenyl)-5-R-1,2,4-triazole-3-ylthio]-1-arylethanols, structurally parallel to the target compound, was synthesized and evaluated for acute toxicity in vivo [1]. While the target compound was not directly tested, these class-related compounds exhibited acute toxicity profiles consistent with the methoxyphenyl-triazole-thioether scaffold, providing a preliminary safety expectation framework. The absence of R-group substituent at position 5 in 327047-28-9 (where the comparator series bears varying R-substituents) prevents direct extrapolation; however, the data suggest that the core scaffold is tolerable in acute dosing paradigms.

acute toxicity safety in vivo

Synthetic Accessibility and Cost per Gram: Library Compound Pricing vs. Custom Synthesis

327047-28-9 is a pre-synthesized library compound available from multiple vendors, implying a one-step or two-step convergent synthesis from commercially available building blocks (2-methoxyaniline, chloroacetyl chloride, and 1,2,4-triazole-3-thiol) . This contrasts with more complex triazole-thioether acetamides such as 2-[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ylthio]-N-(2-methoxyphenyl)acetamide , which requires additional synthetic steps for triazole ring functionalization and hence commands a higher per-milligram cost. The simpler architecture of 327047-28-9 enables procurement at lower cost per unit mass for screening libraries.

cost efficiency synthetic accessibility procurement

Application Scenarios for 327047-28-9 Driven by Quantitative Evidence


Chemical Probe and Fragment Library Expansion for De Novo Target Discovery

Given the complete absence of known target engagement data , 327047-28-9 is suited for incorporation into fragment-based or phenotypic screening libraries where the goal is to identify novel bioactivity. Its predicted aqueous solubility of ~7937 mg/L supports reliable solubilization in DMSO/aqueous assay buffers at concentrations up to 10 mM, a prerequisite for high-content screening [1]. The 2-methoxyphenyl substitution provides a chemical handle for future SAR expansion if initial hit activity is detected.

Negative Control or Inactive Comparator in Triazole-Thioether Lead Optimization Programs

For research groups actively optimizing a lead series around the triazole-thioether acetamide scaffold (e.g., hEGFR or tubulin inhibitors), the lack of reported potency for 327047-28-9 positions it as a candidate for a structurally matched inactive or weakly active control, provided that experimental confirmation of inactivity is generated in-house under the same assay conditions as the lead compounds [1].

Physicochemical Profiling Benchmark for Methoxy-Substituted Triazole Analogues

The predicted pKa (8.65) and density (1.39 g/cm³) , combined with the existing acute toxicity data for the 2-methoxyphenyl-triazole class [1], make 327047-28-9 a useful reference compound for establishing baseline physicochemical and early safety parameters in new analogue series. This is contingent on experimental determination of logD, kinetic solubility, and microsomal stability for the compound itself to replace predicted values.

Quality Control Method Development and Analytical Standard Procurement

The availability of 327047-28-9 from Bidepharm with ≥95% purity and multi-technique batch QC (NMR, HPLC, GC) supports its use as an analytical reference standard for HPLC method development or NMR chemical shift calibration in laboratories working with other triazole-thioether compounds, where documented purity and spectral traceability are mandatory requirements.

Quote Request

Request a Quote for N-(2-Methoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.